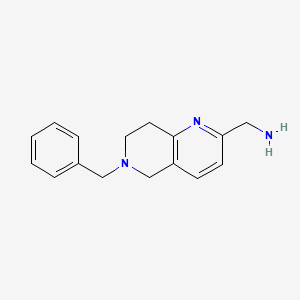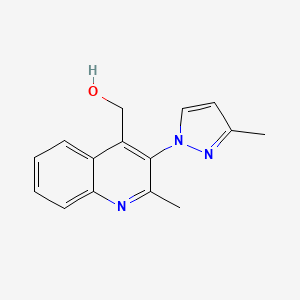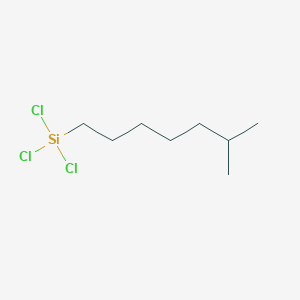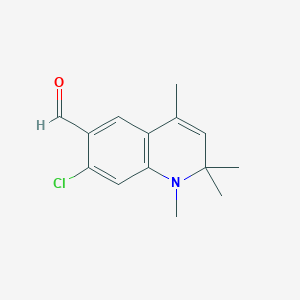
N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure consists of an indane moiety fused with a benzamide group, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide typically involves the reaction of 2,3-dihydro-1H-inden-2-amine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time can further improve the overall production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzamide group.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide can be compared with other similar compounds, such as:
2,3-dihydro-1H-inden-1-one derivatives: Known for their antibacterial and antifungal properties.
Indole derivatives: Possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines the indane moiety with a benzamide group.
Propiedades
Número CAS |
450353-04-5 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide |
InChI |
InChI=1S/C17H17NO/c1-12-6-2-5-9-16(12)17(19)18-15-10-13-7-3-4-8-14(13)11-15/h2-9,15H,10-11H2,1H3,(H,18,19) |
Clave InChI |
QIWLXKHJLRMAFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2CC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



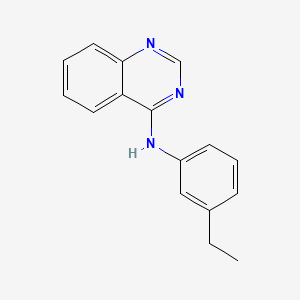
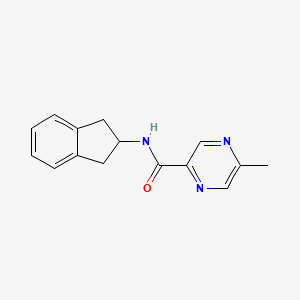
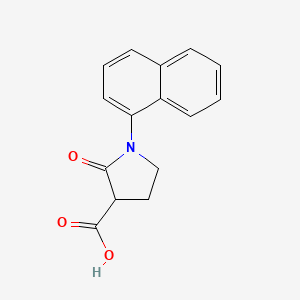
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
